(R)-(-)-1-(alpha-Aminobenzyl)-2-naphthol chemical properties
(R)-(-)-1-(alpha-Aminobenzyl)-2-naphthol chemical properties
The Chiral Betti Base Scaffold: (R)-(-)-1-( -Aminobenzyl)-2-naphthol
Executive Summary
The molecule (R)-(-)-1-(
This guide provides a rigorous technical analysis of the (R)-enantiomer, detailing its physicochemical properties, the mechanistic underpinnings of its synthesis (the Betti reaction), and a validated protocol for its optical resolution.
Physicochemical Profile
The Betti base exhibits properties characteristic of amphoteric aminonaphthols. The presence of both a phenolic hydroxyl and a benzylic amine allows for versatile hydrogen bonding and metal coordination modes.
Table 1: Core Technical Specifications
| Property | Data | Notes |
| IUPAC Name | (R)-1-(Amino(phenyl)methyl)naphthalen-2-ol | |
| CAS Number | 14328-51-9 (Enantiomer)481-82-3 (Racemate) | Verify specific isomer CAS before ordering.[1][2] |
| Molecular Formula | ||
| Molecular Weight | 249.31 g/mol | |
| Appearance | White to off-white crystalline solid | Oxidizes slightly to pink/beige upon air exposure.[1] |
| Melting Point | 120–125 °C (Base)160–162 °C (Trifluoroacetate salt) | Enantiopure forms often exhibit sharper melting ranges than the racemate.[1] |
| Solubility | Soluble: Ethanol, Acetone, | Solubility in non-polar solvents increases with N-alkylation. |
| Chirality | (R)-(-)-Enantiomer | Levorotatory in ethanol/methanol.[1] |
| Acidity (pKa) | ~9.5 (Phenolic OH) | The ammonium conjugate acid typically has a pKa ~4-5.[1] |
Synthetic Architecture: The Betti Reaction
The synthesis of the Betti base is a classic multicomponent condensation (MCC) involving 2-naphthol, benzaldehyde, and ammonia (or an amine). Mechanistically, it is a nucleophilic addition of the electron-rich naphthol to an in situ generated imine, resembling a Mannich-type reaction but distinct in its reliance on the naphthol's activated C1 position.
Mechanistic Pathway
The reaction proceeds through the formation of an ortho-quinone methide (o-QM) or an imine intermediate, followed by the addition of the naphthol.
Figure 1: The multicomponent assembly of the Betti base.[1] The reaction is driven by the high nucleophilicity of the C1 position of 2-naphthol.[1]
Optical Resolution Strategy
Since the standard Betti reaction yields a racemate, obtaining the (R)-(-)-enantiomer requires optical resolution.[1] The most robust industrial and laboratory method utilizes L-(+)-Tartaric acid .[1]
Resolution Logic
The basic nitrogen of the Betti base allows for salt formation with chiral acids. L-(+)-Tartaric acid preferentially crystallizes with the (-)-enantiomer of the Betti base (or forms a diastereomeric salt with distinct solubility), allowing separation from the mother liquor.[1]
-
Solvent System: Ethanol or Acetone/Ethanol mixtures.[1]
-
Target: The (R)-(-)-aminonaphthol tartrate salt precipitates, while the (S)-isomer remains enriched in the supernatant (or vice versa depending on specific solvent ratios).[1]
Ligand Design & Catalytic Utility
The (R)-Betti base is a "privileged" ligand because it combines a hard donor (Oxygen) with a potentially softer or modifiable donor (Nitrogen).[1]
Coordination Modes
In asymmetric catalysis, particularly with organozinc reagents, the Betti base acts as a bidentate monoanionic ligand. The phenolic proton is removed, creating a zinc-alkoxide species, while the amine nitrogen coordinates to the metal, creating a rigid 6-membered chelate ring.
Figure 2: Coordination model for the addition of Diethylzinc to aldehydes. The chiral environment is enforced by the rigid naphthyl backbone.
Key Applications
-
Diethylzinc Addition: The (R)-ligand typically induces the formation of (R)-secondary alcohols from aldehydes with high enantiomeric excess (ee > 90%).[1]
- -Aminophosphonate Synthesis: Used as a chiral auxiliary in the addition of phosphites to imines.[1][4]
-
Tsuji-Trost Allylation: Palladium complexes of Betti base derivatives show activity in asymmetric allylic alkylations.[1]
Experimental Protocols
Protocol A: Synthesis of Racemic Betti Base
Objective: Preparation of 1-(
-
Reagents: Combine 2-naphthol (14.4 g, 0.1 mol), benzaldehyde (10.6 g, 0.1 mol), and ammonia solution (25%, 20 mL) in ethanol (50 mL).
-
Reaction: Stir the mixture at ambient temperature for 24–48 hours. The solution will darken, and a solid precipitate will form.
-
Workup: Filter the crude solid. Wash with cold ethanol and then hexane to remove unreacted benzaldehyde.[1]
-
Purification: Recrystallize from ethanol/acetone to yield white crystals (Yield ~70-80%).
-
Validation: Check MP (Target: 120–125 °C).
Protocol B: Resolution to (R)-(-)-Enantiomer
Objective: Isolation of the (R)-isomer using L-(+)-tartaric acid.[1][6]
-
Salt Formation: Dissolve racemic Betti base (10 g, 40 mmol) in hot ethanol (100 mL). Add L-(+)-tartaric acid (6.0 g, 40 mmol) dissolved in hot ethanol (40 mL).
-
Crystallization: Allow the mixture to cool slowly to room temperature and stand overnight. The diastereomeric salt of the (-)-amine with (+)-tartaric acid typically crystallizes out.[1]
-
Filtration: Collect the crystals. Recrystallize this salt from ethanol 2–3 times until the melting point and rotation are constant.
-
Liberation of Base: Suspend the purified salt in water and treat with 10% aqueous ammonium hydroxide or sodium carbonate until pH > 10.[1]
-
Extraction: Extract the liberated free base into chloroform or ethyl acetate.[1] Dry over
and evaporate.[1] -
Final Validation:
References
-
Cardellicchio, C., et al. (2005).[1] "An Efficient Kinetic Resolution of Racemic Betti Base Based on an Enantioselective N,O-Deketalization." The Journal of Organic Chemistry. Link[1]
-
Szatmári, I., & Fülöp, F. (2004). "Syntheses and transformations of 1-(α-aminobenzyl)-2-naphthol derivatives." Current Organic Synthesis. Link
-
Metlushka, K. E., et al. (2009).[4] "1-(α-Aminobenzyl)-2-naphthol: A New Chiral Auxiliary for the Synthesis of Enantiopure α-Aminophosphonic Acids."[1][4] Chemistry – A European Journal.[1][4][7] Link[1]
-
PubChem Database. "1-(alpha-Aminobenzyl)-2-naphthol."[1] National Center for Biotechnology Information.[1] Link[1]
-
Palmieri, G. (2000).[1] "Asymmetric synthesis of Betti bases." Tetrahedron: Asymmetry. (Foundational work on enantioselective synthesis variants).
Sources
- 1. 1-(alpha-Aminobenzyl)-2-naphthol | C17H15NO | CID 235836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Naphthol - Wikipedia [en.wikipedia.org]
- 3. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 4. Sci-Hub. 1‐(α‐Aminobenzyl)‐2‐naphthol: A New Chiral Auxiliary for the Synthesis of Enantiopure α‐Aminophosphonic Acids / Chemistry – A European Journal, 2009 [sci-hub.box]
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